molecular formula C22H17ClN6O3 B2904912 N-(2-chlorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide CAS No. 1207006-51-6

N-(2-chlorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide

Cat. No. B2904912
CAS RN: 1207006-51-6
M. Wt: 448.87
InChI Key: DAVSPDUSAZEJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C22H17ClN6O3 and its molecular weight is 448.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Research in the field of heterocyclic chemistry often investigates the synthesis and potential biological activities of compounds like pyrazoles, triazoles, and their derivatives. For instance, studies have demonstrated various methods for synthesizing these heterocycles and exploring their potential as antimicrobial, anticancer, and insecticidal agents. These compounds' structural diversity and functionalization capabilities make them a rich area for discovering new therapeutic agents and agrochemicals.

Potential Applications

While the specific compound "N-(2-chlorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide" was not directly mentioned, the broader class of substances it belongs to demonstrates significant potential in drug development and agricultural applications. The ability to modify the chemical structure of these heterocyclic compounds allows for the optimization of their biological activities, making them valuable in creating new drugs and agrochemicals.

For detailed insights into the research on similar compounds and their applications, please refer to the following studies:

  • The exploration of novel synthesis methods and the antimicrobial and anticancer activities of pyrazole and triazole derivatives (Riyadh et al., 2013).
  • Investigation into the synthesis and insecticidal properties of heterocycles incorporating a thiadiazole moiety, demonstrating the potential for agricultural applications (Fadda et al., 2017).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide involves the condensation of 2-chlorobenzoyl chloride with 2-amino-N-(4-methoxyphenyl)-5-oxo-7-(pyrazolo[1,5-a][1,2,4]triazol-3-yl)-1,5-dihydropyrazolo[3,4-c]pyrazine-4-carboxamide in the presence of a base, followed by acetylation of the resulting intermediate with acetic anhydride and a base.", "Starting Materials": [ "2-chlorobenzoyl chloride", "2-amino-N-(4-methoxyphenyl)-5-oxo-7-(pyrazolo[1,5-a][1,2,4]triazol-3-yl)-1,5-dihydropyrazolo[3,4-c]pyrazine-4-carboxamide", "Base", "Acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzoyl chloride with 2-amino-N-(4-methoxyphenyl)-5-oxo-7-(pyrazolo[1,5-a][1,2,4]triazol-3-yl)-1,5-dihydropyrazolo[3,4-c]pyrazine-4-carboxamide in the presence of a base to form N-(2-chlorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide intermediate.", "Step 2: Acetylation of the intermediate with acetic anhydride and a base to form the final product N-(2-chlorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide." ] }

CAS RN

1207006-51-6

Molecular Formula

C22H17ClN6O3

Molecular Weight

448.87

IUPAC Name

N-(2-chlorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

InChI

InChI=1S/C22H17ClN6O3/c1-32-15-8-6-14(7-9-15)18-12-19-21-26-29(22(31)27(21)10-11-28(19)25-18)13-20(30)24-17-5-3-2-4-16(17)23/h2-12H,13H2,1H3,(H,24,30)

InChI Key

DAVSPDUSAZEJTQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC=CC=C5Cl)C3=C2

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.